

A Technical Guide to the Physical and Chemical Properties of Deuterated Ethyl Isovalerate

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Compound of Interest

Compound Name: *Ethyl (S)-2-hydroxy-3-methylbutyrate-d5*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated ethyl isovalerate. Given the scarcity of directly published data on its deuterated forms, this document outlines the known properties of ethyl isovalerate and extrapolates the expected properties of its deuterated analogues based on established isotopic effects. It also includes detailed, plausible experimental protocols for the synthesis and analysis of deuterated ethyl isovalerate, intended to serve as a foundational resource for researchers in drug development and other scientific fields.

Introduction to Deuterated Ethyl Isovalerate

Ethyl isovalerate is a fatty acid ester with a characteristic fruity aroma.^{[1][2]} In the pharmaceutical industry, the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a strategy employed to modify the pharmacokinetic and pharmacodynamic properties of drug candidates.^[3] Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes and potentially enhance the therapeutic profile of a drug.^[3] This guide focuses on the physical and chemical properties of ethyl isovalerate and its deuterated isotopologues.

Physical and Chemical Properties

While specific experimental data for deuterated ethyl isovalerate is not readily available in the literature, its properties can be predicted based on the known values for non-deuterated ethyl isovalerate and the general effects of isotopic substitution.

Properties of Ethyl Isovalerate (Non-Deuterated)

The table below summarizes the key physical and chemical properties of standard ethyl isovalerate.

Property	Value	References
Molecular Formula	C ₇ H ₁₄ O ₂	[4][5]
Molecular Weight	130.18 g/mol	[4][6]
Appearance	Colorless oily liquid with a fruity, apple-like odor	[4][7]
Melting Point	-99 °C	[4][7][8]
Boiling Point	131-133 °C	[4][7][8]
Density	0.864 g/mL at 25 °C	[6][8]
Refractive Index	n ₂₀ /D 1.396	[8]
Vapor Pressure	7.5 mmHg at 20 °C	[8]
Solubility	Slightly soluble in water; miscible with ethanol and ether	[9][10]

Expected Effects of Deuteration on Physical Properties

Deuteration is expected to cause slight but measurable changes in the physical properties of ethyl isovalerate. These effects are primarily due to the increased mass of deuterium compared to protium.

Property	Expected Change Upon Deuteration	Rationale
Molecular Weight	Increase	Each deuterium atom adds approximately 1.006 Da to the molecular weight.
Melting Point	Slight Increase	Heavier isotopes generally lead to higher melting points due to lower zero-point energy and stronger intermolecular forces. [11] [12]
Boiling Point	Slight Increase	Similar to the melting point, the increased mass leads to a higher boiling point. [11] [12] [13]
Density	Slight Increase	The increase in mass with a minimal change in molecular volume results in a higher density.
Vibrational Frequency	Decrease	The C-D bond vibrates at a lower frequency than the C-H bond due to the heavier mass of deuterium.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of deuterated ethyl isovalerate.

Synthesis of Deuterated Ethyl Isovalerate

The synthesis of deuterated ethyl isovalerate can be achieved by employing deuterated starting materials in a standard esterification reaction. Two plausible routes are outlined below, targeting deuteration on the ethyl and isovaleryl moieties, respectively.

Method 1: Synthesis of Ethyl-d₅-isovalerate

This protocol focuses on introducing deuterium into the ethyl group of the ester.

- Materials: Isovaleric acid, ethanol-d₆ (C₂D₅OD), concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
- Procedure (Fischer Esterification):
 - In a round-bottom flask, combine isovaleric acid (1 equivalent) and ethanol-d₆ (3 equivalents).
 - Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while cooling in an ice bath.
 - Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
 - After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing diethyl ether and water.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by distillation to obtain ethyl-d₅-isovalerate.

Method 2: Synthesis of Ethyl Isovalerate-d_n

This method targets deuteration on the isovaleryl moiety. The synthesis of deuterated isovaleric acid is the key initial step. A possible route involves the deuteration of a suitable precursor like isobutyraldehyde followed by oxidation.

- Part A: Synthesis of Isovaleric acid-d_n
 - Materials: Isobutyraldehyde, deuterium oxide (D₂O), sodium deuterioxide (NaOD) in D₂O, potassium permanganate.
 - Procedure:

- Perform an aldol condensation of isobutyraldehyde in the presence of NaOD in D₂O to introduce deuterium at the α- and β-positions.
- Oxidize the resulting deuterated aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent like potassium permanganate.
- Purify the deuterated isovaleric acid.
- Part B: Esterification
 - Materials: Deuterated isovaleric acid (from Part A), ethanol, concentrated sulfuric acid.
 - Procedure:
 - Follow the Fischer Esterification protocol described in Method 1, using the synthesized deuterated isovaleric acid and non-deuterated ethanol.

Analytical Characterization

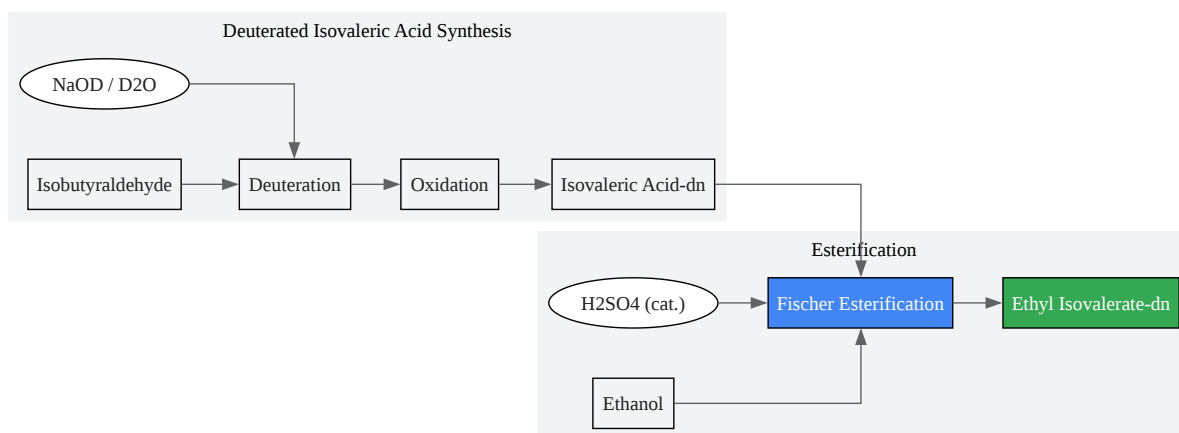
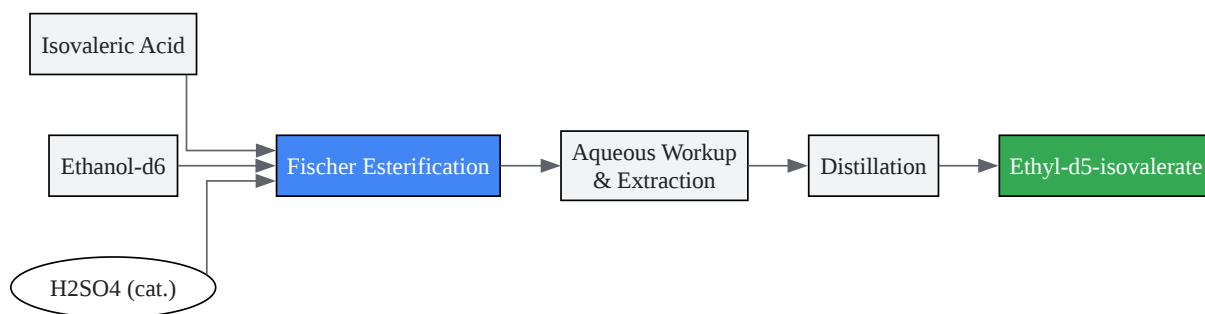
The successful synthesis and purity of deuterated ethyl isovalerate can be confirmed using standard analytical techniques.

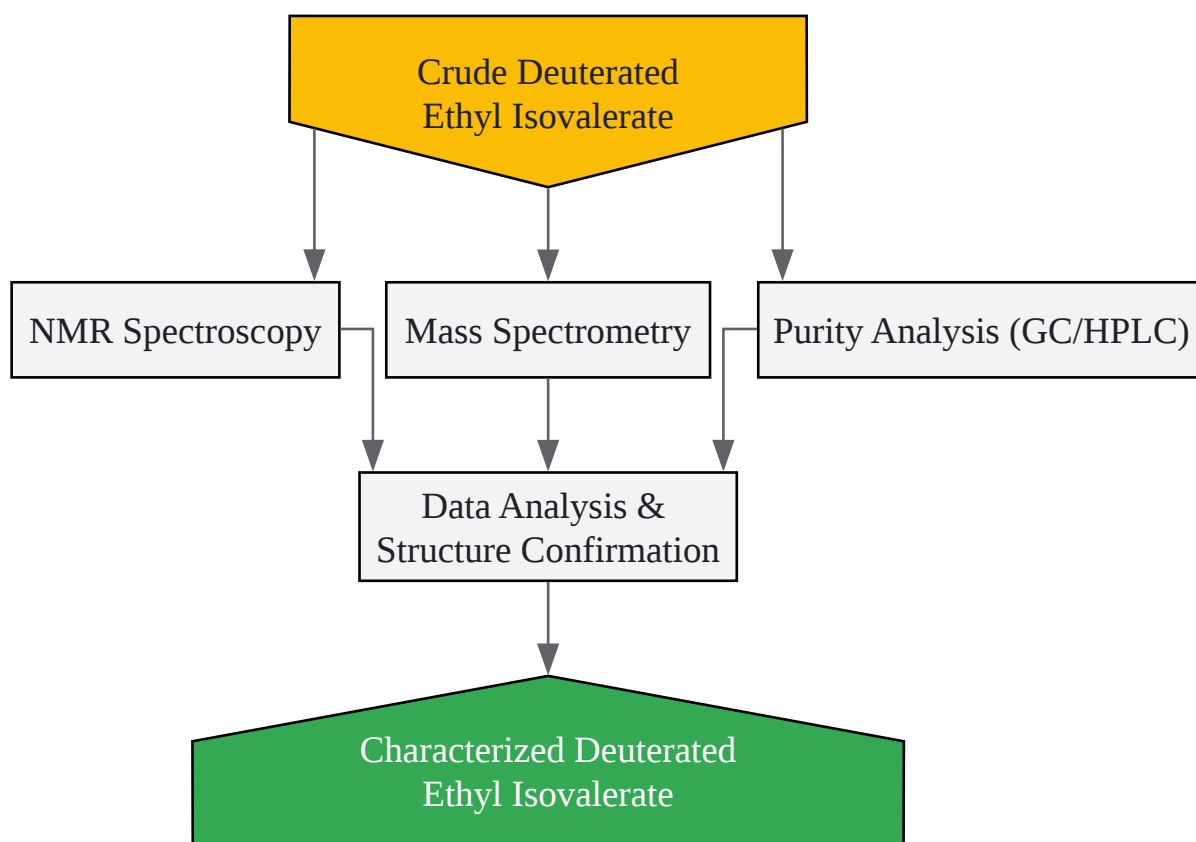
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: In the ¹H NMR spectrum of deuterated ethyl isovalerate, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration.
 - ²H NMR: A ²H (Deuterium) NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, confirming their incorporation into the molecule.^[14]
 - ¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the ester carbonyl and alkyl carbons. Carbon atoms bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling.
- Mass Spectrometry (MS):

- The molecular ion peak (M^+) in the mass spectrum of the deuterated compound will be shifted to a higher m/z value corresponding to the number of incorporated deuterium atoms. For example, the molecular weight of ethyl- d_5 -isovalerate will be approximately 5 Da higher than that of the non-deuterated compound. High-resolution mass spectrometry can be used to confirm the exact mass and elemental composition.

Visualizations

The following diagrams illustrate the proposed synthetic pathways and a general analytical workflow for deuterated ethyl isovalerate.





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